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Compound Name: Ledoxantrone trihydrochloride

Cat. No.: B218940

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledoxantrone trihydrochloride (CI-958) is a synthetic anticancer agent belonging to the
benzothiopyranoindazole class of compounds. Developed by Parke-Davis/Warner-Lambert, it
was designed as a chromophore-modified anthracenedione, structurally related to the
anthracycline and anthracenedione antibiotics, with a key modification aimed at reducing the
cardiotoxicity associated with the quinone moiety of earlier drugs. Early studies identified
Ledoxantrone as a potent DNA intercalating agent with significant anti-tumor properties in
murine models, leading to its advancement into early-phase clinical trials. This technical guide
synthesizes the available preclinical data on Ledoxantrone, focusing on its mechanism of
action, in vitro activity, and the toxicological and pharmacokinetic profiles inferred from early
clinical investigations. Due to the discontinuation of its development, publicly available
preclinical data is limited.

Mechanism of Action

Ledoxantrone exerts its anticancer effects through a dual mechanism primarily targeting DNA
replication and integrity.

o DNA Intercalation: As a member of the benzothiopyranoindazole class, Ledoxantrone
intercalates into the DNA double helix. This insertion between base pairs disrupts the normal
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structure and function of DNA, interfering with essential cellular processes such as
transcription and replication.

« Inhibition of DNA Helicase: Ledoxantrone is a potent inhibitor of DNA helicases, enzymes
crucial for unwinding the DNA double helix during replication, repair, and recombination.[1][2]
By inhibiting helicase activity, Ledoxantrone prevents the separation of DNA strands, thereby
halting these vital cellular processes. The blockade of DNA helicases is considered a central
component of its mechanism of action.[2] The inhibition is believed to occur through the
formation of a reversible ternary complex consisting of the helicase enzyme, Ledoxantrone,
and the double-stranded DNA.[2]
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Figure 1: Mechanism of Action of Ledoxantrone (CI-958).

In Vitro Studies
Enzyme Inhibition

The primary in vitro studies on Ledoxantrone focused on its inhibitory effects on DNA helicase.
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Parameter Value Notes

Slightly more potent than
0.17 uM doxorubicin (EC50 = 0.26 uM).

[2]

Human DNA Helicase
Blockade (EC50)

Similar EC50 values were

observed for helicase

DNA Sequence Specificit No apparent strong preference
a P Y PP gp substrates with A-T rich, G-C
rich, and mixed sequences.[2]
Inhibition of L1210 Leukemia Data for the broader class of
10-7 - 10-9 M ) )
Cells (IC50) benzothiopyranoindazoles.[1]

Experimental Protocol: DNA Helicase Activity Assay

The inhibition of DNA helicase activity by Ledoxantrone was determined using a gel
electrophoresis-based assay to measure the dissociation of double-stranded DNA (dsDNA).[2]

o Substrate Preparation: A 32P-labeled oligonucleotide is annealed to a complementary single-
stranded DNA molecule to create a partially double-stranded DNA substrate.

» Enzyme Reaction: Purified human DNA helicase is incubated with the radiolabeled substrate
in a reaction buffer containing ATP.

e Drug Incubation: Ledoxantrone (or a vehicle control) is added to the reaction mixture at
varying concentrations.

» Strand Separation: The helicase, upon hydrolyzing ATP, unwinds the dsDNA, releasing the
radiolabeled single-stranded oligonucleotide.

» Gel Electrophoresis: The reaction products are separated on a polyacrylamide gel. The
displaced, single-stranded, radiolabeled oligonucleotide migrates faster than the double-
stranded substrate.

e Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the
displaced single strand and the intact substrate are quantified to determine the percentage of
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helicase activity. The EC50 value is calculated as the drug concentration that inhibits
helicase activity by 50%.
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Figure 2: Experimental workflow for the DNA helicase inhibition assay.

In Vivo Studies

While early publications on the benzothiopyranoindazole class of compounds, including
Ledoxantrone, mention "curative activity" against murine P388 leukemia and B-16 melanoma in
Vvivo, specific quantitative data from these preclinical animal studies, such as tumor growth
inhibition (TGI) percentages, optimal dosing schedules, and the specific murine models used,
are not detailed in the available peer-reviewed literature.[1] A Phase I clinical trial was initiated
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based on a "broad spectrum and high degree of activity as well as a favorable toxicity profile in

preclinical models".

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data in animal models are not publicly
available. However, a Phase I clinical trial of Ledoxantrone in patients with advanced solid
tumors provides valuable insights into its pharmacokinetic profile and dose-limiting toxicities in

humans.

Human Pharmacokinetics (Phase I)

The following data were obtained from a study in adult patients who received Ledoxantrone as

a 2-hour intravenous infusion every 21 days.

Parameter Value (at 700 mg/m2 dose) Notes

The clearance was similar

Mean Clearance 370 ml/min/m2
across all tested doses.

AUC increased proportionally
Mean Area Under the Curve

33,800 ng-h/ml with the dose, indicating linear
(AUC)

pharmacokinetics.

Mean Terminal Half-life (t1/2) 15.5 days

Toxicology (from Phase | Clinical Trial)

The primary toxicities observed in humans were hematological and organ-related.
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Parameter Finding Notes
o o Neutropenia, Hepatorenal These toxicities defined the
Dose-Limiting Toxicities . )
toxicity maximum tolerated dose.
Maximum Tolerated Dose Administered as a 2-hour
875 mg/m2 ) )
(MTD) infusion every 21 days.

560 mg/m2 (heavily pretreated
Recommended Phase Il Dose patients)700 mg/m2 (minimally -

pretreated patients)

Conclusion

Ledoxantrone trihydrochloride (CI-958) is a DNA intercalator and a potent inhibitor of DNA
helicase. In vitro studies demonstrated its ability to block helicase activity at sub-micromolar
concentrations. While early reports suggested significant in vivo anti-tumor efficacy in murine
models, a lack of detailed, publicly available preclinical data on its efficacy, animal
pharmacokinetics, and toxicology limits a comprehensive assessment. The information
gathered from a Phase | clinical trial indicates a long terminal half-life and dose-limiting
toxicities of neutropenia and hepatorenal effects in humans. The discontinuation of its clinical
development has left a gap in the publicly accessible knowledge base regarding its full
preclinical profile. This guide provides a summary of the available data for researchers
interested in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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